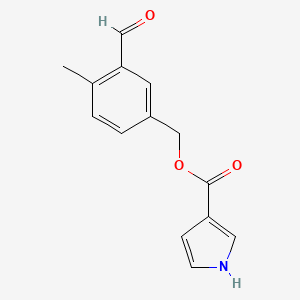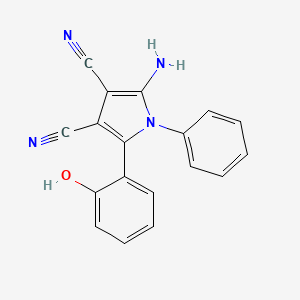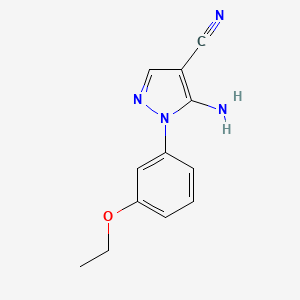
5-Amino-1-(3-ethoxyphenyl)-1h-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and can be carried out in green media such as water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of green solvents and catalyst-free conditions makes this method environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by binding to its active site, thereby preventing the conversion of urea to ammonia . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substituents on the phenyl ring.
5-Amino-1,2,4-thiadiazole derivatives: These compounds share the amino and nitrile functional groups but have a different heterocyclic core.
Uniqueness
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
650629-04-2 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
5-amino-1-(3-ethoxyphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-17-11-5-3-4-10(6-11)16-12(14)9(7-13)8-15-16/h3-6,8H,2,14H2,1H3 |
Clave InChI |
DISXNWFQSGABAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


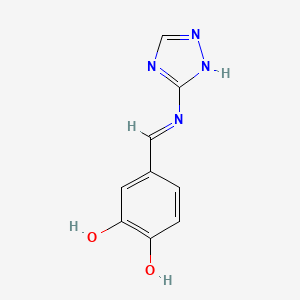
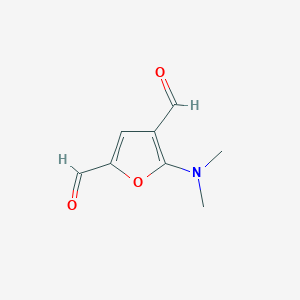
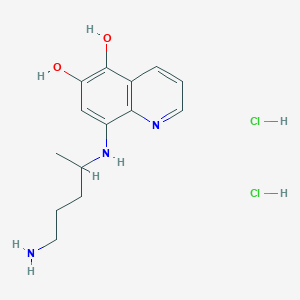
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
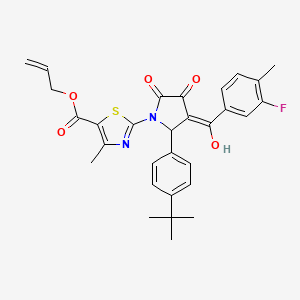
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

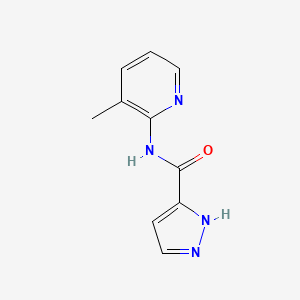
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
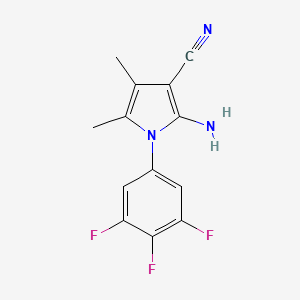
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
